molecular formula C21H22N4O2S B11165169 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenylbutanoyl)amino]benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenylbutanoyl)amino]benzamide

Cat. No.: B11165169
M. Wt: 394.5 g/mol
InChI Key: DWHFTCUYCTWZOV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenylbutanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenylbutanoyl)amino]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by the reaction of aniline derivatives with acyl chlorides or anhydrides.

    Coupling of the Two Fragments: The final step involves coupling the thiadiazole ring with the benzamide moiety using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenylbutanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenylbutanoyl)amino]benzamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenylbutanoyl)amino]benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenylpropanoyl)amino]benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenylbutanoyl)amino]benzoic acid

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenylbutanoyl)amino]benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the specific arrangement of functional groups can result in distinct interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylbutanoylamino)benzamide

InChI

InChI=1S/C21H22N4O2S/c1-2-19-24-25-21(28-19)23-20(27)16-12-6-7-13-17(16)22-18(26)14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,22,26)(H,23,25,27)

InChI Key

DWHFTCUYCTWZOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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